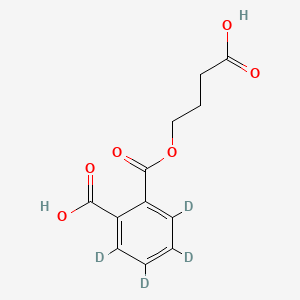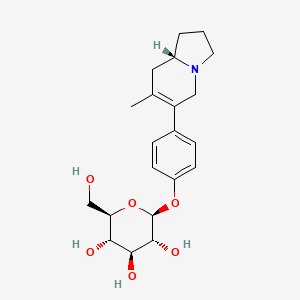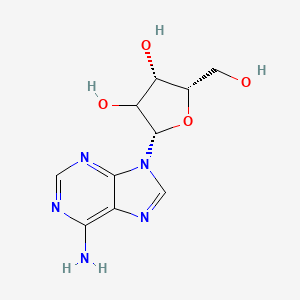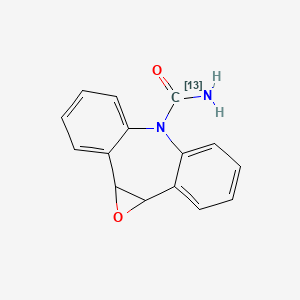
Carbamazepine 10,11-epoxide-13C-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamazepine 10,11-epoxide-13C-1 is a stable isotope-labeled compound, specifically a 13C-labeled version of Carbamazepine 10,11-epoxide. This compound is primarily used in scientific research as a tracer in pharmacokinetic studies and drug metabolism research. The labeling with 13C allows for precise tracking and quantification in various biological systems .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Carbamazepine 10,11-epoxide-13C-1 involves the incorporation of the 13C isotope into the parent compound, Carbamazepine 10,11-epoxide. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with Carbamazepine, which undergoes epoxidation to form Carbamazepine 10,11-epoxide.
Isotope Labeling: The 13C isotope is introduced during the synthesis of the epoxide ring. This can be achieved through the use of 13C-labeled reagents or precursors.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of Carbamazepine followed by epoxidation.
Isotope Incorporation: Introduction of 13C-labeled reagents in controlled conditions.
Purification and Quality Control: Extensive purification and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: Carbamazepine 10,11-epoxide-13C-1 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different metabolites.
Reduction: Reduction reactions can convert the epoxide back to the parent compound or other derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under basic conditions.
Major Products Formed:
Oxidation Products: Various hydroxylated metabolites.
Reduction Products: Reduced forms of Carbamazepine.
Substitution Products: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
Carbamazepine 10,11-epoxide-13C-1 has a wide range of applications in scientific research:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Carbamazepine in biological
特性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
253.26 g/mol |
IUPAC名 |
3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i15+1 |
InChIキー |
ZRWWEEVEIOGMMT-XPOOIHDOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2[13C](=O)N |
正規SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
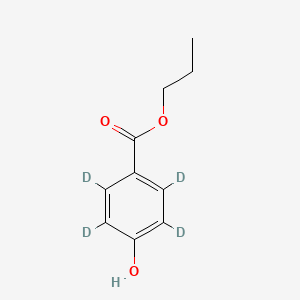
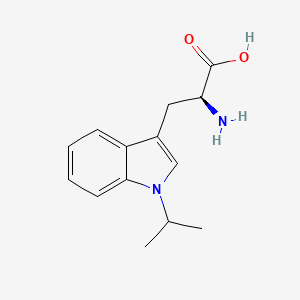
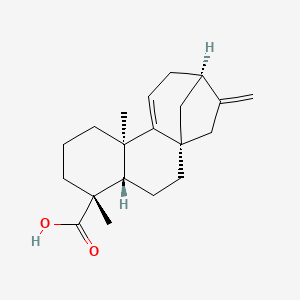
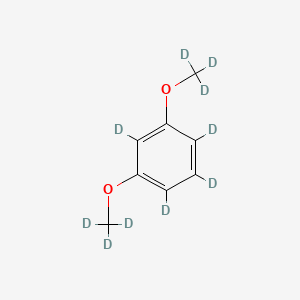
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)
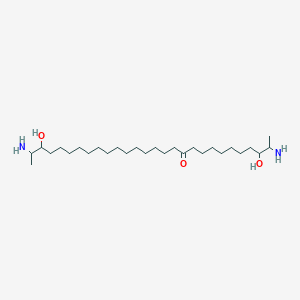

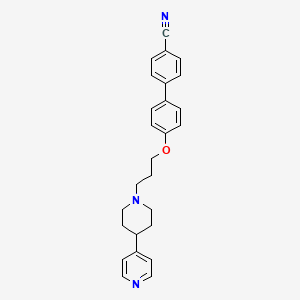
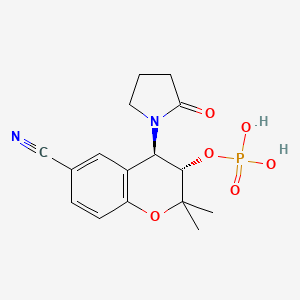
![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
